

Allyl Benzoate: Application Notes for Flavor Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl benzoate*

Cat. No.: *B1265447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl benzoate (prop-2-enyl benzoate) is an organic ester recognized for its distinct sweet, fruity aroma and taste, with notes of cherry and berry.^{[1][2]} While it sees application in the fragrance industry, its use as a flavoring agent is a subject that requires careful consideration due to regulatory status and metabolic fate.^{[1][3]} This document provides detailed application notes on the sensory and analytical evaluation of **allyl benzoate**, alongside a discussion of its metabolic pathway and safety profile, to support researchers in the fields of flavor science and drug development.

Physicochemical Properties and Flavor Profile

Allyl benzoate is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₀O₂.^[4] A summary of its key physicochemical properties is presented in Table 1. The flavor and odor profile of **allyl benzoate** is characterized by its fruity and sweet notes.^{[1][5]}

Table 1: Physicochemical Properties of **Allyl Benzoate**

Property	Value	Reference
Molecular Weight	162.19 g/mol	[6]
Boiling Point	230 °C	[6]
Specific Gravity	1.058 @ 20°C	[6]
Solubility	Insoluble in water; miscible with alcohol and perfume oils	[6]
Odor Profile	Sweet, floral, cherry, berry	[5]
Taste Profile	Sweet, berry, cherry, banana-like	[1][5]

Regulatory Status and Safety Considerations

It is critical to note that **allyl benzoate** is not listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[1] One prominent source explicitly states its recommendation for "not for flavor use".[1] This lack of GRAS status is a primary consideration for any application in food products.

The primary safety concern stems from its metabolism. Allyl esters, upon oral administration, are rapidly hydrolyzed by carboxyl esterases to allyl alcohol and the corresponding carboxylic acid (in this case, benzoic acid).[4] Allyl alcohol is subsequently oxidized to acrolein, a highly reactive and toxic α,β -unsaturated aldehyde.[4] Acrolein can then be detoxified to acrylic acid or conjugated with glutathione.[4]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0-20 mg/kg body weight for benzoic acid and its salts and derivatives, expressed as benzoic acid equivalents.[7][8] However, the potential formation of acrolein from the allyl moiety of **allyl benzoate** necessitates a separate and thorough toxicological assessment.

Experimental Protocols

Protocol 1: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)

This protocol is adapted from methodologies for sensory evaluation of fruity esters and is designed to characterize the flavor profile of **allyl benzoate** in a liquid matrix.[5][9]

1. Panelist Selection and Training:

- Screening: Recruit 10-12 individuals. Screen candidates for their ability to discriminate between basic tastes (sweet, sour, bitter, salty, umami) and a range of fruity aromas.
- Training: Conduct a training program of 40-60 hours. During training, the panel will develop a consensus lexicon to describe the sensory attributes of **allyl benzoate** and other fruity esters. Use reference standards to anchor the descriptive terms (e.g., solutions of vanillin for "sweet," citric acid for "sour," and various fruit essences for specific fruity notes).

2. Sample Preparation:

- Prepare a stock solution of **allyl benzoate** (e.g., 1000 ppm) in a 5% ethanol/water solution.
- Create a series of dilutions for evaluation (e.g., 1, 5, 10, and 20 ppm) in spring water. The concentrations should be determined in preliminary tests to be clearly perceivable without causing sensory fatigue.
- Present 20 mL of each sample in coded, covered glass cups at room temperature.

3. Evaluation Procedure:

- Panelists evaluate the samples in individual sensory booths under controlled lighting and ventilation.
- A randomized presentation order should be used for each panelist.
- Panelists will rate the intensity of each identified sensory attribute (e.g., "sweet," "fruity," "cherry," "berry," "chemical") on a 15-cm line scale anchored with "low intensity" on the left and "high intensity" on the right.

- Provide unsalted crackers and water for palate cleansing between samples.

4. Data Analysis:

- Convert the line scale ratings to numerical data.
- Analyze the data using Analysis of Variance (ANOVA) to identify significant differences in attribute intensities across different concentrations.
- Use Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantification of **allyl benzoate** in a simple beverage matrix, adapted from general methods for fragrance and flavor analysis.[\[10\]](#)[\[11\]](#)

1. Instrumentation and Reagents:

- Gas Chromatograph with a Mass Selective Detector (GC-MS).
- Capillary column suitable for flavor analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Allyl benzoate** standard ($\geq 98\%$ purity).
- Internal Standard (IS): Benzyl benzoate-d5 or another suitable deuterated analog.
- Solvents: Dichloromethane (DCM), HPLC grade.
- Anhydrous sodium sulfate.

2. Preparation of Standards:

- Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **allyl benzoate** and dissolve in 100 mL of DCM.

- Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 100 mL of DCM.
- Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution to concentrations ranging from 0.1 to 20 µg/mL in DCM. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

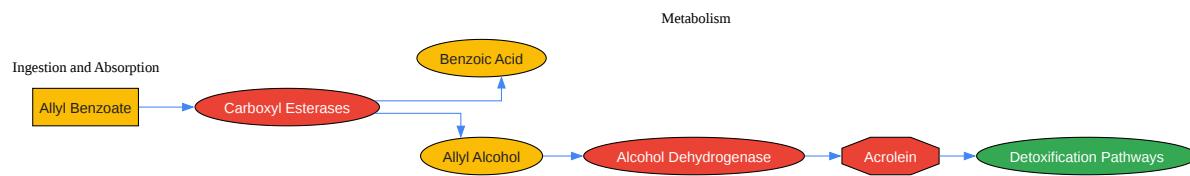
3. Sample Preparation:

- Liquid-Liquid Extraction: To 10 mL of the beverage sample, add 50 µL of the internal standard stock solution (100 µg/mL).
- Add 5 mL of DCM and vortex for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried extract to a GC vial for analysis.

4. GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Volume: 1 µL (splitless mode)
- Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.

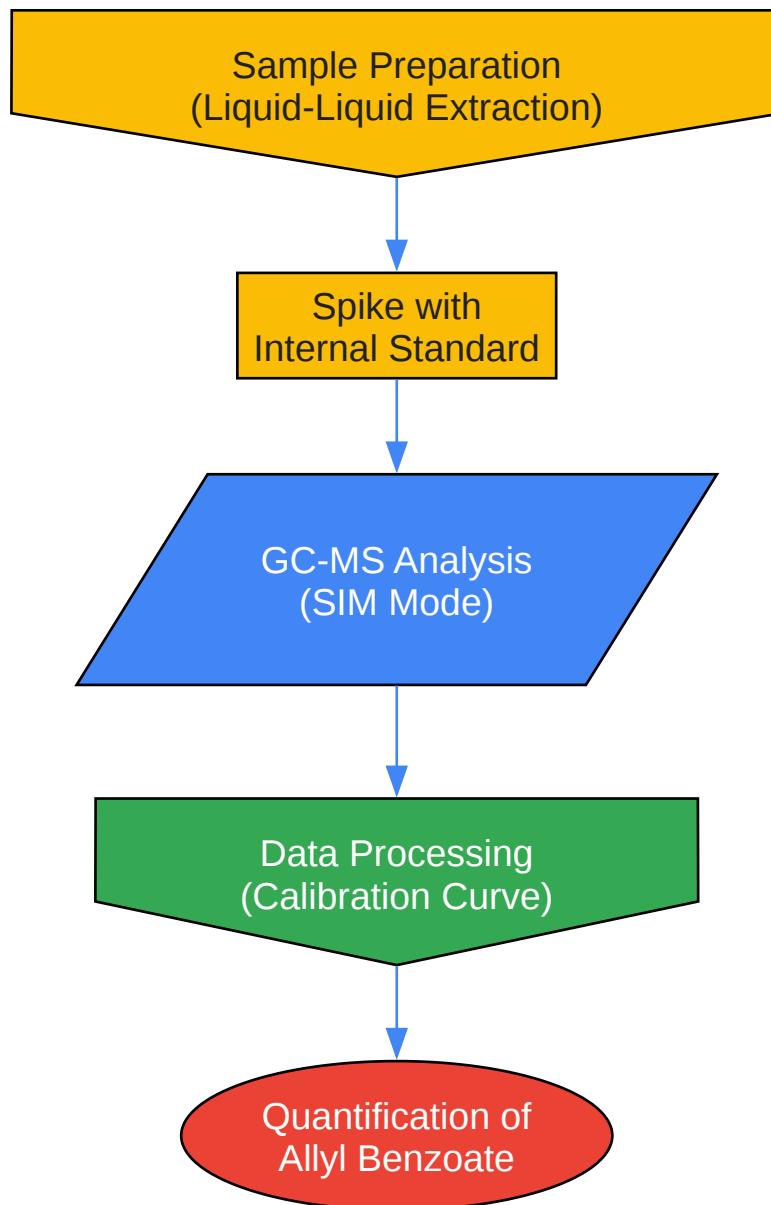
- Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
 - **Allyl Benzoate** Ions: m/z 105 (quantifier), 77, 162 (qualifiers)
 - Internal Standard Ions: (To be determined based on the specific IS used)

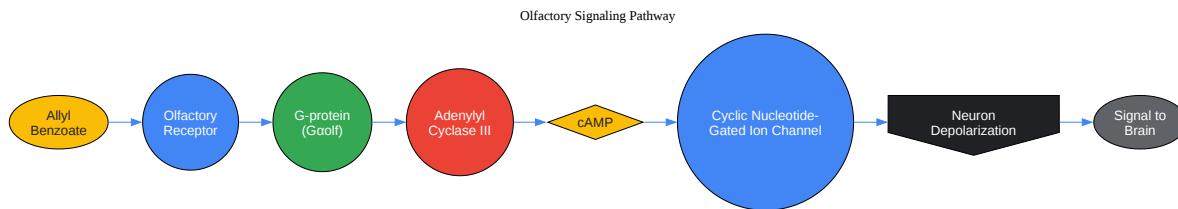

5. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the **allyl benzoate** quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards.
- Quantify the concentration of **allyl benzoate** in the samples using the calibration curve.

Table 2: Example GC-MS Method Validation Parameters

Parameter	Typical Value
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	0.01 - 0.05 mg/L
Limit of Quantification (LOQ)	0.05 - 0.1 mg/L
Recovery	90 - 110%
Precision (%RSD)	< 10%


Visualizations



[Click to download full resolution via product page](#)

Metabolic pathway of **Allyl Benzoate**.

GC-MS Quantitative Analysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. allyl benzoate, 583-04-0 [thegoodsentscompany.com]
- 2. Showing Compound Allyl benzoate (FDB020375) - FooDB [foodb.ca]
- 3. CAS 583-04-0: Allyl benzoate | CymitQuimica [cymitquimica.com]
- 4. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. cdn.who.int [cdn.who.int]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. oeno-one.eu [oeno-one.eu]

- 10. benchchem.com [benchchem.com]
- 11. gcms.cz [gcms.cz]
- To cite this document: BenchChem. [Allyl Benzoate: Application Notes for Flavor Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265447#role-of-allyl-benzoate-as-a-flavoring-agent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com